![molecular formula C11H9BrF3NO2 B1372015 2-[3-Bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile CAS No. 1209382-96-6](/img/structure/B1372015.png)
2-[3-Bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile
Overview
Description
2-[3-Bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile (2-BMTPA) is an organic compound with a wide range of applications in scientific research. It is a colorless, water-soluble solid with a molecular weight of 315.2 g/mol and a melting point of 65-67°C. Due to its unique chemical structure, 2-BMTPA has been used in a variety of applications, including synthesis, catalytic reactions, and biological studies.
Scientific Research Applications
Pharmaceutical Research: Anticancer Agents
This compound is a potential precursor in the synthesis of lactate dehydrogenase inhibitors. These inhibitors are being researched for their ability to hinder cancer cell proliferation. By targeting the metabolic pathways of cancer cells, researchers aim to develop novel anticancer therapies .
Enzyme Inhibition: PAI-1 Targeting
Antituberculosis Drug Development
Researchers utilize this compound in the creation of PA-824 analogs. These analogs are investigated for their use as antituberculosis drugs. The focus is on developing treatments that are effective against drug-resistant strains of tuberculosis .
Kinase Inhibition: Cancer and Inflammatory Diseases
The compound serves as a reactant for synthesizing pyrazolopyrimidinamine derivatives. These derivatives act as inhibitors for tyrosine and phosphinositide kinases, which play a crucial role in signal transduction pathways. Inhibiting these kinases has implications for treating various cancers and inflammatory diseases .
Organic Synthesis: Benzylic Functionalization
In organic chemistry, the compound can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution. These reactions are fundamental in creating complex molecules with specific functional groups, which are essential in pharmaceutical synthesis .
properties
IUPAC Name |
2-[3-bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO2/c1-17-9-5-7(2-3-16)4-8(12)10(9)18-6-11(13,14)15/h4-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNNPSXXGMJSPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC#N)Br)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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